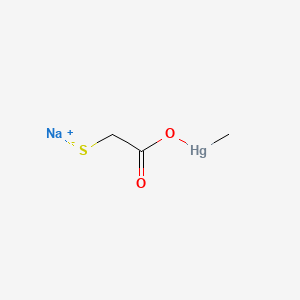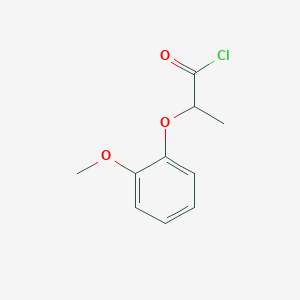
Ethyl(3-nitrophenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(3-nitrophenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to an ethyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(3-nitrophenyl)phosphinic acid typically involves the reaction of ethyl phosphinate with 3-nitrophenyl derivatives. One common method is the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3-nitrobenzene . This reaction proceeds under mild conditions and yields the desired phosphinic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl(3-nitrophenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of ethyl(3-aminophenyl)phosphinic acid.
Substitution: Formation of various substituted phosphinic acid derivatives.
Scientific Research Applications
Ethyl(3-nitrophenyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds
Mechanism of Action
The mechanism of action of ethyl(3-nitrophenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets .
Comparison with Similar Compounds
Ethyl phosphinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenylphosphonic acid: Contains a phosphonic acid group instead of a phosphinic acid group, leading to different chemical properties and reactivity.
Phenylphosphinic acid: Lacks the nitro and ethyl groups, resulting in different biological and chemical activities
Uniqueness: Ethyl(3-nitrophenyl)phosphinic acid is unique due to the presence of both the ethyl and 3-nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
Properties
CAS No. |
63899-05-8 |
|---|---|
Molecular Formula |
C8H10NO4P |
Molecular Weight |
215.14 g/mol |
IUPAC Name |
ethyl-(3-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C8H10NO4P/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
QOOWRZNHXVPRLA-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)

![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)



![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)




